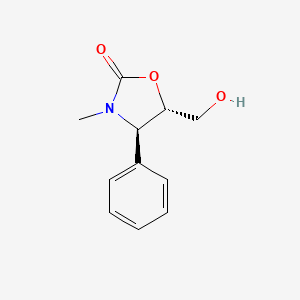
(4R,5S)-5-(Hydroxymethyl)-3-methyl-4-phenyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-5-(Hydroxymethyl)-3-methyl-4-phenyloxazolidin-2-one is a chiral oxazolidinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-(Hydroxymethyl)-3-methyl-4-phenyloxazolidin-2-one typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral amino alcohol with a suitable carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-5-(Hydroxymethyl)-3-methyl-4-phenyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amino alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidinones depending on the reagent used.
Scientific Research Applications
(4R,5S)-5-(Hydroxymethyl)-3-methyl-4-phenyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4R,5S)-5-(Hydroxymethyl)-3-methyl-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-5-(Hydroxymethyl)-3-methyl-4-phenyloxazolidin-2-one: Unique due to its specific stereochemistry and functional groups.
Other Oxazolidinones: Compounds like linezolid and tedizolid, which are used as antibiotics, share the oxazolidinone core but differ in their substituents and biological activity.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its hydroxymethyl group and chiral centers make it a valuable compound for asymmetric synthesis and potential pharmaceutical applications.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(4R,5S)-5-(hydroxymethyl)-3-methyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-12-10(8-5-3-2-4-6-8)9(7-13)15-11(12)14/h2-6,9-10,13H,7H2,1H3/t9-,10-/m1/s1 |
InChI Key |
SBNRMPSXTQCJSW-NXEZZACHSA-N |
Isomeric SMILES |
CN1[C@@H]([C@H](OC1=O)CO)C2=CC=CC=C2 |
Canonical SMILES |
CN1C(C(OC1=O)CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



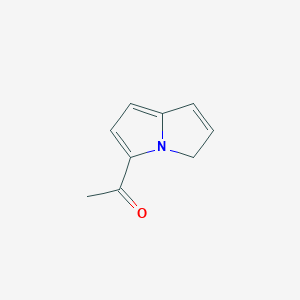
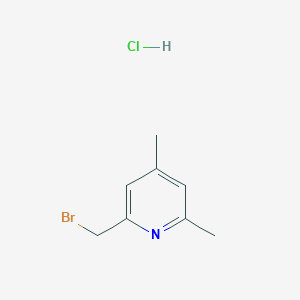
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854584.png)
![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12854602.png)

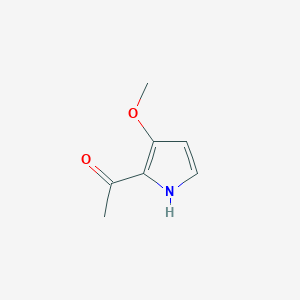
![2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12854606.png)
![2-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B12854608.png)
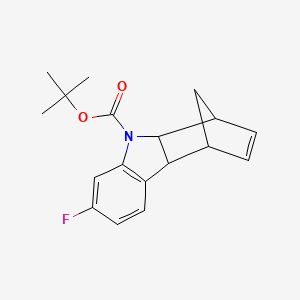
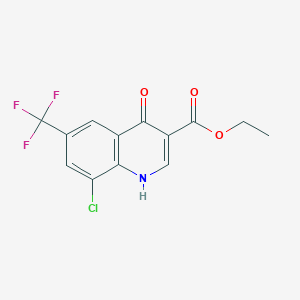


![[4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B12854640.png)
